molecular formula C21H24N2O5S B2938352 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954634-58-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2938352
CAS No.: 954634-58-3
M. Wt: 416.49
InChI Key: NGZAZAXYGUGNON-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a fascinating compound with a rich structure combining a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group. Its intricate structure suggests potential for various chemical reactions and applications, particularly in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves several steps:

  • Synthesis of the Benzo[d][1,3]dioxole Derivative: : This involves the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions typically involving catechol and suitable dihalides under specific conditions.

  • Formation of the Pyrrolidinone Ring: : A reaction between amines and γ-butyrolactone can form the pyrrolidinone ring. Specific conditions include controlling temperature and solvent environments to optimize yield.

  • Attachment of the Benzenesulfonamide Group: : This final step involves coupling the 2,4,6-trimethylbenzenesulfonyl chloride with the intermediate compound obtained in previous steps, using suitable catalysts to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes for each synthetic step, ensuring high yield and purity. The scale-up might include continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Certain oxidizing agents can selectively oxidize functional groups within the molecule.

  • Reduction: : Reduction reactions may target the ketone or sulfonamide functionalities.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify specific positions in the aromatic rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.

  • Catalysts for Substitution Reactions: : Such as Lewis acids for electrophilic substitutions.

Major Products Formed

The products formed depend on the reaction conditions and reagents used. For example:

  • Oxidation of the Benzo[d][1,3]dioxole Moiety: : Can lead to the formation of quinones.

  • Reduction of the Pyrrolidinone Ring: : May result in secondary or tertiary amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, allowing researchers to construct complex molecular architectures.

Biology and Medicine

Industry

In industrial chemistry, it could be used as an intermediate in the synthesis of dyes, agrochemicals, and specialty polymers.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide Derivatives: : Such as N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide.

  • Pyrrolidinone-containing Molecules: : Such as 3-methyl-2-oxopyrrolidin-1-yl acetate.

Uniqueness

The uniqueness of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide lies in its multi-functional structure, combining features from each of the functional groups within its framework. This allows it to partake in diverse chemical reactions and interact with a variety of biological targets, setting it apart from similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. From its complex synthesis to its wide range of reactions and applications, this compound stands out as a notable entity in chemical research and industrial applications.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-13-6-14(2)21(15(3)7-13)29(25,26)22-10-16-8-20(24)23(11-16)17-4-5-18-19(9-17)28-12-27-18/h4-7,9,16,22H,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZAZAXYGUGNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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